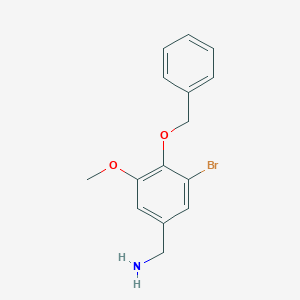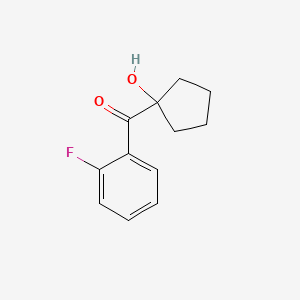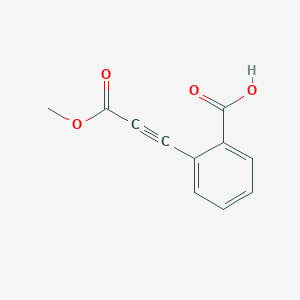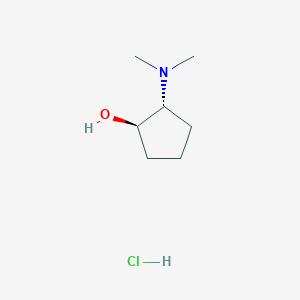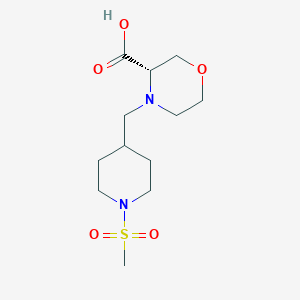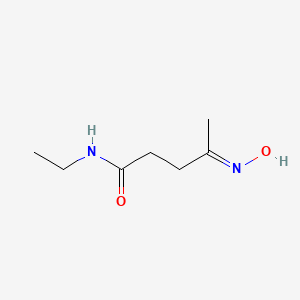
3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C₁₄H₈Cl₂FNO₄S. This compound is characterized by its unique structure, which includes chloro, nitro, styryl, and sulfonyl fluoride groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring using reagents like AlCl₃.
Sulfonylation: The sulfonyl fluoride group is introduced using reagents like SO₂Cl₂.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the aromatic ring with a nucleophile.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the compound can undergo oxidation reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.
Nucleophilic Substitution: Reagents like NaOH or KOH in polar solvents.
Reduction: Reagents like SnCl₂/HCl or catalytic hydrogenation.
Oxidation: Reagents like KMnO₄ or H₂O₂.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: Studying its effects on biological systems and potential as a bioactive molecule.
Medicine: Investigating its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrostyrene: Similar structure but different substitution pattern.
3-Chloro-4-nitrotoluene: Lacks the styryl and sulfonyl fluoride groups.
Uniqueness
3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
31368-17-9 |
|---|---|
Fórmula molecular |
C14H8Cl2FNO4S |
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
3-chloro-4-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H8Cl2FNO4S/c15-13-7-11(18(19)20)5-3-9(13)1-2-10-4-6-12(8-14(10)16)23(17,21)22/h1-8H/b2-1+ |
Clave InChI |
RHLJDUVYNMTAGH-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C2=C(C=C(C=C2)S(=O)(=O)F)Cl |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC2=C(C=C(C=C2)S(=O)(=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
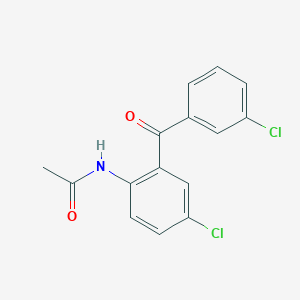
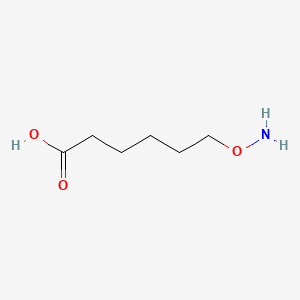
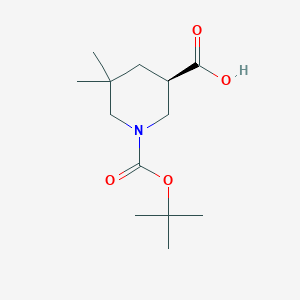
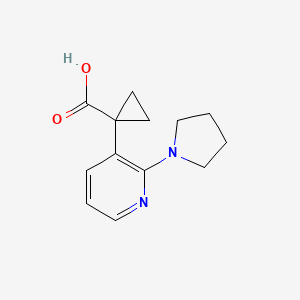

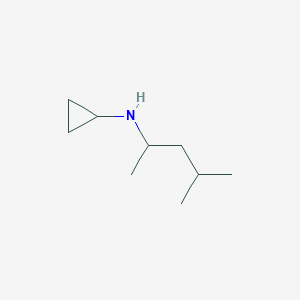
![(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13348454.png)
